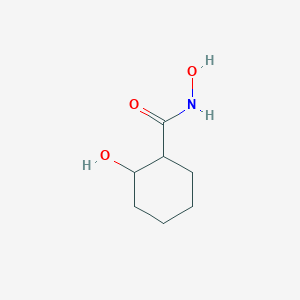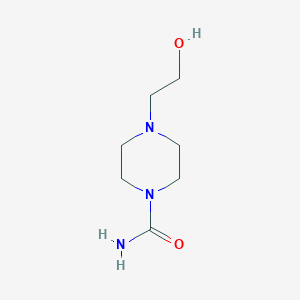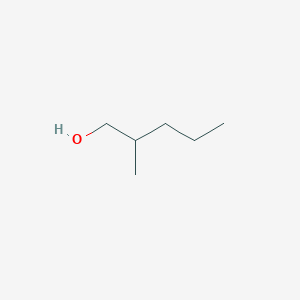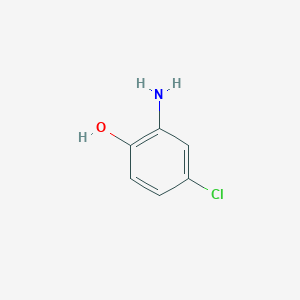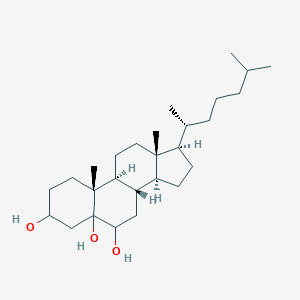
Cholestane-3,5,6-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestane-3,5,6-triol is a cholesterol oxidation product that has been studied extensively due to its potential as a biomarker for oxidative stress and as a therapeutic target for various diseases.
Mecanismo De Acción
Cholestane-3,5,6-triol exerts its effects through various mechanisms, including the inhibition of NF-κB signaling, the activation of PPARγ, and the inhibition of HMG-CoA reductase. Furthermore, cholestane-3,5,6-triol has been shown to modulate the expression of various genes involved in inflammation, lipid metabolism, and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Cholestane-3,5,6-triol has been shown to have various biochemical and physiological effects, including the inhibition of LDL oxidation, the reduction of atherosclerotic plaque formation, and the inhibition of cancer cell growth. Furthermore, cholestane-3,5,6-triol has been shown to modulate lipid metabolism and glucose homeostasis, making it a potential therapeutic target for metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using cholestane-3,5,6-triol in lab experiments is its stability, as it can be stored for long periods without degradation. Furthermore, cholestane-3,5,6-triol is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using cholestane-3,5,6-triol in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are various future directions for research on cholestane-3,5,6-triol, including the development of novel synthetic methods and the identification of new therapeutic targets. Furthermore, the use of cholestane-3,5,6-triol as a biomarker for oxidative stress and metabolic disorders warrants further investigation. Additionally, the potential use of cholestane-3,5,6-triol as an anti-cancer agent and its effects on cancer cell metabolism require further exploration. Overall, cholestane-3,5,6-triol is a promising compound with various potential applications in biomedical research.
Métodos De Síntesis
Cholestane-3,5,6-triol can be synthesized through various methods, including enzymatic and chemical oxidation of cholesterol. One of the most commonly used methods is the chemical oxidation of cholesterol using a mixture of acetic acid and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure cholestane-3,5,6-triol.
Aplicaciones Científicas De Investigación
Cholestane-3,5,6-triol has been extensively studied in various fields of research, including oxidative stress, cardiovascular diseases, and cancer. It has been shown to be a reliable biomarker for oxidative stress, as its levels increase in response to oxidative stress in vivo and in vitro. Furthermore, cholestane-3,5,6-triol has been shown to have anti-inflammatory and anti-atherogenic effects, making it a potential therapeutic target for cardiovascular diseases. In cancer research, cholestane-3,5,6-triol has been shown to inhibit cancer cell growth and induce apoptosis, suggesting its potential as an anti-cancer agent.
Propiedades
Número CAS |
115510-05-9 |
|---|---|
Nombre del producto |
Cholestane-3,5,6-triol |
Fórmula molecular |
C27H48O3 |
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1 |
Clave InChI |
YMMFNKXZULYSOQ-MHZASZHRSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CCC(C4)O)C)O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C |
Sinónimos |
5alpha-cholestane-3beta,5,6beta-triol cholestane-3 beta,5 alpha,6 beta-triol cholestane-3,5,6-triol cholestane-3,5,6-triol, (3beta)-isomer cholestane-3,5,6-triol, (3beta, 5alpha, 6alpha)-isomer cholestane-3,5,6-triol, (3beta, 5alpha, 6beta)-isomer cholestane-3,5,6-triol, (3beta, 5beta, 6beta)-isomer cholestane-3,5,6-triol, (3beta, 6beta)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



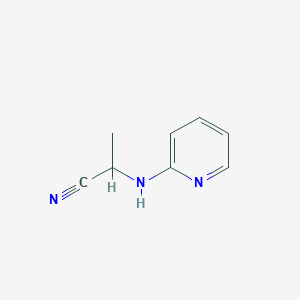
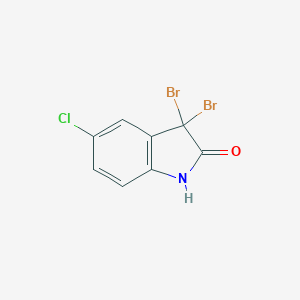
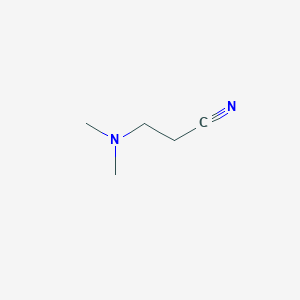
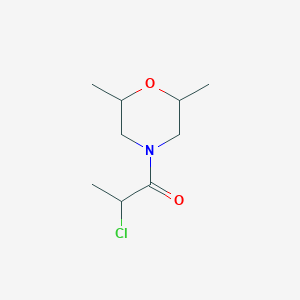

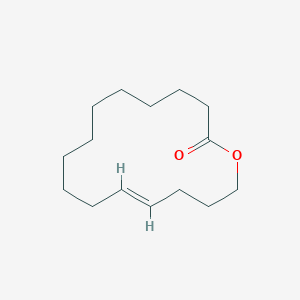
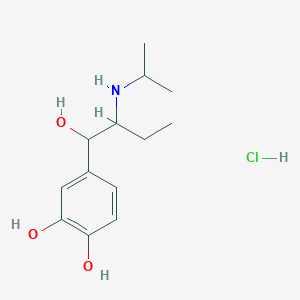
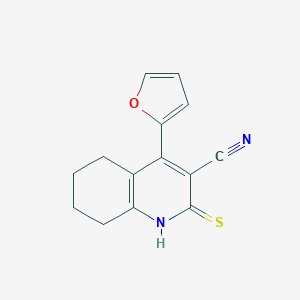
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
